2-oxopropyl(triphenyl)phosphanium;hydrochloride
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Overview
Description
2-oxopropyl(triphenyl)phosphanium;hydrochloride, also known as phosphonium, (2-oxopropyl)triphenyl-, hydrochloride (1:1), is a chemical compound with the molecular formula C21H20ClOP. It is a phosphonium salt that features a triphenylphosphonium group attached to a 2-oxopropyl moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxopropyl(triphenyl)phosphanium;hydrochloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-chloropropanone under controlled conditions to yield the desired phosphonium salt . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-oxopropyl(triphenyl)phosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-oxopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions result in the formation of new phosphonium salts with different substituents .
Scientific Research Applications
2-oxopropyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active phosphine derivatives.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals that require phosphonium salts as intermediates.
Mechanism of Action
The mechanism of action of 2-oxopropyl(triphenyl)phosphanium;hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound a useful intermediate in various reactions. The 2-oxopropyl group can participate in nucleophilic attacks, leading to the formation of new bonds and the generation of different products .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylallyl)triphenylphosphonium chloride
- (2-Methylbenzyl)triphenylphosphonium chloride
- 2-Carboxyethyltriphenylphosphonium chloride
- (2-Cyclohexylimino)ethyltriphenylphosphonium chloride
- (2-Methyl-1-propenyl)triphenylphosphonium chloride
Uniqueness
2-oxopropyl(triphenyl)phosphanium;hydrochloride is unique due to its specific structure, which combines a triphenylphosphonium group with a 2-oxopropyl moiety. This unique combination imparts distinct reactivity and properties to the compound, making it valuable in various chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H21ClOP+ |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1; |
InChI Key |
XAMZZEBAJZJERT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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